チアミン三リン酸

説明

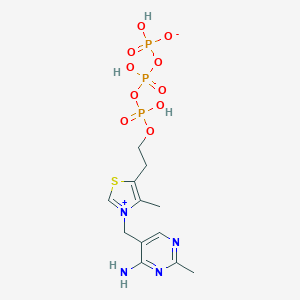

Thiamine(1+) triphosphate is a thiamine phosphate that is thiamine(1+) in which the hydroxy group is replaced by a triphosphate group. It is found in low amounts in most vertebrate tissues and can phosphorylate certain proteins. It has a role as a mouse metabolite, an Escherichia coli metabolite, a rat metabolite, a human metabolite, an Arabidopsis thaliana metabolite, a mammalian metabolite and a fungal metabolite. It is a thiamine phosphate and a vitamin B1. It is a conjugate acid of a thiamine(1+) triphosphate(1-).

Thiamine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,8,8-tetrahydroxy-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)thiazolium hydroxide, inner salt, P,P',P''-trioxide. The triphosphate ester of thiamine. In Leigh's disease, this compound is present in decreased amounts in the brain due to a metabolic block in its formation.

科学的研究の応用

植物代謝におけるチアミン

ThTPは、植物代謝において重要な役割を果たします。植物では、ThTPの合成は光合成プロセスに依存しています .

細胞代謝におけるチアミン三リン酸

チアミンまたはビタミンB1は、ミトコンドリアエネルギー(アデノシン三リン酸(ATP)の産生)に必要な、必須の水溶性ビタミンです . ThTPのE. coliにおける栄養変化に対する応答としての役割と、動物細胞におけるタンパク質リン酸化における潜在的な機能は、現在も活発に研究されています。

細菌と哺乳類におけるチアミン三リン酸

ThTPは、一般的に少量ですが、ほぼすべての生物、細菌、菌類、植物、および動物に存在します . E. coliでは、ThTPはアミノ酸飢餓中に合成されます .

神経機能におけるチアミン三リン酸

チアミン欠乏症は、神経系や心血管系など、酸化代謝に特に依存する器官に有害な影響を与えます .

エネルギー代謝におけるチアミン三リン酸

チアミン二リン酸(ThDP)は、原核生物および真核生物における多くの酵素反応の必須補酵素であり、ThTPの前駆体です . 主なThDP依存性酵素は、2-オキソ酸(特にピルビン酸およびオキソグルタル酸)デヒドロゲナーゼ複合体とトランスケトラーゼのE1サブユニットです .

作用機序

Thiamine triphosphate (ThTP) is a biomolecule found in most organisms, including bacteria, fungi, plants, and animals . It is the triphosphate derivative of the vitamin thiamine .

Target of Action

ThTP has several targets of action. It is used to phosphorylate rapsyn, a protein that organizes acetylcholine receptors in the synapses . ThTP also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .

Mode of Action

ThTP’s mode of action involves its interaction with its targets and the resulting changes. For instance, the facilitation of acetylcholinergic neurotransmission upon the thiamine and acetylcholine co-release into the synaptic cleft has been supported by the discovery of ThTP-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn . ThTP also interacts with the TAS2R1 receptor, leading to the activation of synaptic ion currents .

Biochemical Pathways

ThTP plays a role in several biochemical pathways. Thiamine (vitamin B1) is a precursor of the well-known coenzyme of central metabolic pathways thiamine diphosphate (ThDP) . Highly intense glucose oxidation in the brain requires ThDP-dependent enzymes, which determines the critical significance of thiamine for neuronal functions . ThTP probably plays a role in cell energy metabolism . In E. coli, ThTP is accumulated in the presence of glucose during amino acid starvation .

Pharmacokinetics

Thiamine is readily absorbed in the proximal small intestine . Absorption also occurs via a passive process enabling large oral doses to be utilized . Once absorbed, the vitamin is concentrated in muscle tissue . ThTP is found in practically all tissues tested, including all major organs and systems, in the range of less than 1% to over 20% of total thiamine .

Result of Action

The molecular and cellular effects of ThTP’s action are significant. It has been proposed that ThTP has a specific role in nerve excitability , but this has never been confirmed. Recent results suggest that ThTP probably plays a role in cell energy metabolism . Low or absent levels of thiamine triphosphate have been found in Leigh’s disease .

Action Environment

The action, efficacy, and stability of ThTP are influenced by environmental factors. In the brain, ThTP is mainly localized in mitochondria and mitochondria-rich fractions (synaptosomes), while in skeletal muscle and liver, it is mainly in the cytosolic fraction . This suggests different mechanisms of synthesis in different environments . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes .

生化学分析

Biochemical Properties

Thiamine triphosphate is not a coenzyme like its counterpart thiamine diphosphate (ThDP), which serves as a cofactor for enzymes involved in carbohydrate metabolism . Thtp has been found to interact with proteins and possibly activate a high-conductance anion channel in vitro . This suggests that ThTP may have a role in biochemical reactions, particularly in cellular signaling pathways .

Cellular Effects

Thiamine triphosphate is synthesized in response to certain conditions. For instance, in E. coli cells, ThTP is transiently produced in response to amino acid starvation . In mammalian cells, it is constitutively produced at a low rate . The presence of ThTP in most cell types suggests that it may have a general role in influencing cell function .

Molecular Mechanism

The synthesis of ThTP seems to require ATP synthase by a mechanism similar to ATP synthesis . In E. coli, ThTP is synthesized during amino acid starvation, while in plants, its synthesis is dependent on photosynthetic processes . In contrast, its hydrolysis in mammalian tissues is catalyzed by a very specific cytosolic thiamine triphosphatase . This controls the steady-state cellular concentration of ThTP .

Temporal Effects in Laboratory Settings

It is known that in some tissues where adenylate kinase activity is high and thiamine triphosphatase is absent, ThTP accumulates, reaching up to 70% of total thiamine . This suggests that ThTP may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that ThTP levels are relatively high in many human tissues, as a result of low expression of the 25-kDa ThTPase . This could potentially influence the effects of ThTP dosage in animal models.

Metabolic Pathways

Thiamine triphosphate is involved in the metabolic pathways of thiamine. It can be synthesized by two different enzymes: adenylate kinase 1 in the cytosol and F o F 1 -ATP synthase in brain mitochondria . It can also be converted into ThDP by thiamine-diphosphate kinase .

Transport and Distribution

It is known that ThTP is synthesized in mitochondria by a chemiosmotic mechanism, perhaps similar to ATP synthase . This suggests that ThTP may be transported and distributed within cells in a manner similar to ATP.

Subcellular Localization

Thiamine triphosphate is localized mostly in the synaptic vesicles and plasma membranes of synaptosomes . This suggests that ThTP may have effects on the activity or function of these subcellular structures .

生物活性

Thiamine triphosphate (ThTP) is a phosphorylated derivative of thiamine (vitamin B1) that has garnered attention for its potential biological roles beyond being a mere metabolic intermediate. This article delves into the biological activity of ThTP, highlighting its synthesis, enzymatic interactions, physiological significance, and implications in various cellular processes.

1. Synthesis and Metabolism of Thiamine Triphosphate

ThTP is synthesized from thiamine diphosphate (ThDP) through two primary pathways:

- Adenylate Kinase Activity : This enzyme facilitates the conversion of ATP and ThDP into ThTP within the cytosol.

- FoF1-ATP Synthase : In brain mitochondria, ThTP is synthesized via a chemiosmotic mechanism, indicating a role in cellular energetics .

The hydrolysis of ThTP is mediated by thiamine triphosphatase (ThTPase), which regulates its steady-state concentration in mammalian tissues. This enzyme exhibits specificity for ThTP and is crucial for maintaining cellular homeostasis .

2.1. Cellular Signaling and Protein Phosphorylation

ThTP has been implicated in cellular signaling pathways. Notably, it can phosphorylate proteins at low concentrations (5-25 µM), such as rapsyn, which is associated with nicotinic acetylcholine receptors at neuromuscular junctions . This phosphorylation occurs independently of traditional kinases, suggesting a unique role for ThTP in modulating protein interactions and functions.

2.2. Ion Channel Regulation

Research indicates that ThTP can activate high-conductance anion channels in vitro, hinting at its involvement in regulating ion permeability across membranes . This activity may be particularly relevant in tissues with high concentrations of ThTP, such as skeletal muscle and electric organs in certain fish species .

2.3. Energy Metabolism

ThTP synthesis appears to be tightly linked to cellular energy status. In E. coli, for instance, ThTP accumulates in response to amino acid starvation, suggesting it serves as a signaling molecule that reflects the energy state of the cell . In mammalian systems, the balance between ThTP synthesis and hydrolysis can influence metabolic pathways, particularly under conditions of energy deficiency where hydrolysis may lead to increased levels of thiamine monophosphate (ThMP) .

3.1. Thiamine Triphosphate in Neurological Conditions

A study examining thiamine and ThTP levels in patients with subacute necrotizing encephalomyelopathy revealed significantly lower levels of ThTP compared to controls. The relative concentration of ThTP was correlated with pathological changes in brain regions affected by this condition, suggesting a potential link between ThTP deficiency and neurological disorders .

| Condition | Control TTP Level | SNE TTP Level | Observations |

|---|---|---|---|

| Frontal Region | Normal | Normal | 25% had normal levels |

| Pons | Low | Consistently low | Correlated with pathology |

| Midbrain | Low | Consistently low | Correlated with pathology |

| Cerebellum | Low | Low | No correlation with pathology |

3.2. Role in Muscle Physiology

In studies on skeletal muscle tissues from pigs and chickens, it was found that ThTP could constitute over 70% of total thiamine content, indicating a specialized function in muscle physiology that warrants further investigation into its role during muscle contraction and metabolism .

4. Conclusion

Thiamine triphosphate is emerging as a significant molecule with diverse biological activities beyond its initial characterization as a vitamin derivative. Its roles in cellular signaling, protein phosphorylation, ion channel regulation, and energy metabolism underscore its potential importance in both normal physiology and pathological conditions.

Future research should continue to elucidate the mechanisms underlying the actions of ThTP and explore its therapeutic potential in diseases associated with thiamine metabolism dysregulation. The complexity of its functions suggests that it may be integral to various metabolic pathways across different organisms.

特性

CAS番号 |

3475-65-8 |

|---|---|

分子式 |

C12H20N4O10P3S+ |

分子量 |

505.30 g/mol |

IUPAC名 |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p+1 |

InChIキー |

IWLROWZYZPNOFC-UHFFFAOYSA-O |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] |

正規SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |

物理的記述 |

Solid |

同義語 |

3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,8,8-tetrahydroxy-4,6,8-trioxido-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)-thiazolium Inner Salt; Thiamine Hydroxide Tetrahydrogen Triphosphate Inner Salt; 3-[(4-A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of ThTP in living organisms?

A1: While the precise function of ThTP remains elusive, research suggests it may act as a signaling molecule or metabolic messenger rather than a direct coenzyme like ThDP. [, , ] Several studies point to its potential involvement in stress response, regulation of cellular processes, and neuronal function. [, , ]

Q2: What are the differences in ThTP accumulation and function between bacteria and animals?

A2: In bacteria like E. coli, ThTP accumulates rapidly during amino acid starvation, suggesting a role in the bacterial stress response and adaptation to nutrient-limiting conditions. [] In animals, ThTP is found in various tissues, with its levels tightly regulated by a specific enzyme, thiamine triphosphatase (ThTPase). [] While a direct link between ThTP and amino acid starvation hasn't been established in animals, its presence in neuronal cells and potential impact on chloride permeability hint at a role in neuronal function and signaling. [, ]

Q3: Is ThTP involved in energy metabolism like ThDP?

A3: While ThTP itself is not known to directly participate as a coenzyme in enzymatic reactions like ThDP, research suggests a potential indirect role in energy metabolism. Studies show that ThTP synthesis in rat brain mitochondria is coupled to the respiratory chain, indicating a link between ThTP production and cellular energy status. [] Additionally, ThTP has been shown to influence the activity of the pyruvate dehydrogenase complex, a key enzyme in energy metabolism, further supporting its potential influence on energy homeostasis. [, ]

Q4: What is the role of thiamine triphosphatase (ThTPase) in regulating ThTP levels?

A4: ThTPase is a highly specific enzyme responsible for hydrolyzing ThTP into ThDP and inorganic phosphate, thereby controlling intracellular ThTP concentrations. [] It plays a crucial role in maintaining ThTP homeostasis and preventing its excessive accumulation, which could disrupt cellular functions.

Q5: Does ThTPase activity vary across different tissues and organisms?

A5: Yes, ThTPase activity exhibits tissue-specific variations. For instance, humans display lower ThTPase activity compared to rodents, leading to relatively higher ThTP levels in human tissues. [] Additionally, the expression and activity of ThTPase appear to be linked to the degree of cell differentiation, suggesting a potential role in developmental processes. []

Q6: Is there any spectroscopic data available to characterize ThTP?

A6: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structure and analyze the properties of ThTP and its related derivatives like adenosine thiamine triphosphate (AThTP). [] These techniques provide valuable insights into the structural characteristics and chemical properties of these molecules.

Q7: What are the potential implications of understanding ThTP function in human health and disease?

A7: Unraveling the roles of ThTP could have significant implications for understanding neurological disorders and metabolic diseases. For instance, alterations in ThTP levels have been observed in patients with Leigh's disease, a severe neurological disorder. [, , , ] Exploring the connection between ThTP and chloride permeability could provide insights into the pathogenesis of such diseases and potentially lead to novel therapeutic approaches. Furthermore, understanding the role of ThTP in bacterial stress response could contribute to developing strategies to combat bacterial infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。